molecular formula C19H13ClF3N3O B14947228 2-[(4-chlorophenyl)amino]-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide

2-[(4-chlorophenyl)amino]-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide

Cat. No.: B14947228
M. Wt: 391.8 g/mol
InChI Key: FFKQKGPBSHHZLC-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)amino]-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide is a compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyridine ring substituted with a carboxamide group, a 4-chlorophenyl group, and a 3-(trifluoromethyl)phenyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)amino]-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenyl)amino]-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[(4-chlorophenyl)amino]-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)amino]-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-chlorophenyl)amino]-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. The presence of both a chlorophenyl and a trifluoromethylphenyl group enhances its reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C19H13ClF3N3O

Molecular Weight

391.8 g/mol

IUPAC Name

2-(4-chloroanilino)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C19H13ClF3N3O/c20-13-6-8-14(9-7-13)25-17-16(5-2-10-24-17)18(27)26-15-4-1-3-12(11-15)19(21,22)23/h1-11H,(H,24,25)(H,26,27)

InChI Key

FFKQKGPBSHHZLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(N=CC=C2)NC3=CC=C(C=C3)Cl)C(F)(F)F

Origin of Product

United States

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